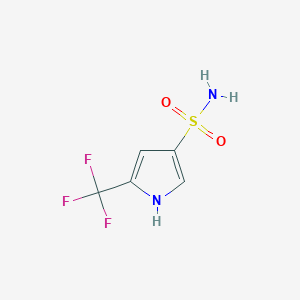

5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide

Description

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2O2S/c6-5(7,8)4-1-3(2-10-4)13(9,11)12/h1-2,10H,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLFLWBALXHXDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1S(=O)(=O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Approaches

Pyrrole derivatives, including fluorinated analogues, are commonly synthesized via cyclization reactions involving 1,4-dicarbonyl compounds and amines (Paal-Knorr synthesis) or via nucleophilic addition and cycloaddition strategies.

Paal-Knorr Method : This classical method involves condensing 1,4-dicarbonyl compounds with amines to form pyrrole rings. For fluorinated pyrroles, precursors bearing trifluoromethyl groups are used to ensure the CF3 group is incorporated at the desired position. This method has been elaborated in various studies for synthesizing substituted pyrroles with high regioselectivity and yield.

Nucleophilic Addition and Cyclization : For example, 2-(2-oxo-2-arylethyl)malononitriles have been reacted with nucleophiles such as hydrogen sulfide or mercapto derivatives under phase transfer catalysis to yield pyrrole derivatives bearing sulfonamide or related groups.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is introduced either by starting from trifluoromethylated building blocks or by direct trifluoromethylation reactions:

Starting materials such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one have been used to prepare trifluoromethylated pyrazoles and pyrroles through one-step procedures, which can be adapted for pyrrole sulfonamides.

Alternative methods include the use of trifluoroacetic acid as a catalyst in multi-component reactions to incorporate trifluoromethyl and sulfonamide groups simultaneously on pyrrole scaffolds.

Sulfonamide Group Installation

The sulfonamide group (-SO2NH2) is typically introduced via sulfonylation reactions using sulfonyl chlorides or by direct reaction of amino-substituted pyrroles with sulfonylating agents.

Direct Sulfonylation : Amino-pyrroles can be reacted with sulfonyl chlorides under mild conditions, often in the presence of bases, to yield sulfonamide derivatives with good yields and purity.

One-Pot Multi-Component Reactions : A notable method involves the reaction of meta-amino sulfonamide with aromatic aldehydes and pyruvic acid in ethanol, catalyzed by trifluoroacetic acid, to produce pyrrol-2-one sulfonamide derivatives. Although this method targets pyrrol-2-one cores, it demonstrates the feasibility of simultaneous ring formation and sulfonamide installation in one pot.

Representative Synthetic Routes and Conditions

Mechanistic Insights and Optimization

The nucleophilic addition of hydrogen sulfide to 2-(2-oxo-2-arylethyl)malononitriles under phase transfer catalysis is proposed to proceed via initial formation of thiolate intermediates that cyclize to the pyrrole core bearing sulfonamide functionality.

The trifluoromethylation step benefits from the use of stable trifluoromethylated ketone precursors, enabling regioselective formation of the CF3-substituted pyrrole ring.

Multi-component one-pot syntheses leveraging trifluoroacetic acid catalysis optimize reaction times and simplify purification, enhancing industrial applicability.

Summary of Key Research Discoveries

A one-pot, three-component method using trifluoroacetic acid catalysis effectively synthesizes 3-sulfonamide pyrrol-2-one derivatives, demonstrating the potential for sulfonamide incorporation in pyrrole systems under mild conditions.

Phase transfer catalysis enables efficient cyclization of malononitrile derivatives with mercapto compounds to yield pyrrole sulfonamides with high yields and purity.

The use of trifluoromethylated starting materials and optimized reaction conditions allows for scalable and regioselective synthesis of trifluoromethyl-substituted pyrazoles and pyrroles, which can be adapted for sulfonamide derivatives.

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: H2O2, KMnO4

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Various nucleophiles like amines, alcohols, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Scientific Research Applications

5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide serves as a building block in synthesizing complex organic molecules, making it valuable in chemistry. In biology, it is used in developing bioactive molecules for studying biological pathways. Additionally, the compound is used in producing materials with specific chemical properties, such as fluorinated polymers for industrial applications.

Biological Activities

The compound exhibits several biological activities that make it a compound of interest:

- Antimicrobial Activity Studies suggest that compounds with similar structures can inhibit bacterial growth, indicating potential applications in treating infections. For example, synthesized sulfonamide hybrids, including pyrrole-3-carboxylate derivatives, have shown potent inhibitory activity against S. typhimurium and E. coli .

- Anti-inflammatory Effects Pyrrole structure derivatives have been associated with anti-inflammatory properties, which could be useful in managing conditions like arthritis.

- Anticancer Potential Research indicates that pyrrole derivatives can induce apoptosis (programmed cell death) in cancer cells, suggesting they could be candidates for cancer therapy. Research has shown that pyrazolo[1,5-a]pyrimidines exhibit inhibitory effects against MCF-7 cells, highlighting their potential as anticancer therapeutics .

Chemical Reactions

5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl chloride can undergo various chemical reactions:

- Oxidation It can be oxidized to form sulfonic acids or other oxidized derivatives.

- Reduction Reduction reactions can convert the sulfonyl chloride group to sulfonamide or other reduced forms.

- Substitution The sulfonyl chloride group can be substituted with nucleophiles to form sulfonamide derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require controlled temperatures and solvents.

Related Compounds

- 5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride

- 5-(trifluoromethyl)-1H-pyrrole-4-sulfonyl chloride

- This compound

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target. The sulfonamide group can form strong hydrogen bonds with the target, further stabilizing the interaction .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Variations

Pyrrole vs. Pyrazole Derivatives

- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide ():

- Structure: Pyrazole core with chloro (Cl) at position 5, methyl (CH₃) groups at positions 1 and 3, and sulfonamide at position 4.

- Key Differences:

- Pyrazole (two adjacent nitrogen atoms) vs. pyrrole (one nitrogen).

- Chloro and methyl substituents are less electron-withdrawing than CF₃, reducing sulfonamide acidity.

- Molecular weight: 209.65 vs. ~227 for the target compound.

Thiophene Derivatives

- 5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-2-sulfonamide ():

- Structure: Thiophene core linked to a CF₃-substituted pyrazole, with sulfonamide at position 2.

- Key Differences:

- Thiophene (sulfur atom) vs. pyrrole (nitrogen). Sulfur’s larger size and polarizability alter aromatic electron distribution.

- CF₃ is on the pyrazole substituent rather than the core ring.

Substituent Effects

Trifluoromethyl Positioning

- Compound 1 (): 3-(2-Hydroxyphenyl)-5-(4-(trifluoromethyl)phenyl)-pyrazoline

- Structure: CF₃ on a phenyl ring attached to a pyrazoline core.

- Key Differences:

- CF₃’s electron-withdrawing effect is localized on a phenyl ring rather than the heterocycle.

- Hydroxyphenyl group introduces hydrogen-bonding capacity absent in the target compound.

Fluorinated Aromatic Groups

Biological Activity

5-(Trifluoromethyl)-1H-pyrrole-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a trifluoromethyl group and a sulfonamide moiety. The unique electronic properties imparted by the trifluoromethyl group enhance its interactions with biological targets, making it a valuable scaffold in drug design.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group can interact with the active sites of various enzymes, inhibiting their function. This is particularly relevant in the context of antimicrobial activity, where it competes with p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis .

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by interfering with cell proliferation pathways. It has been shown to induce apoptosis in certain cancer cell lines by modulating signaling pathways related to cell survival and growth .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results suggest that this compound could serve as a potential lead for developing new antibiotics, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, it has shown promising results in inhibiting the growth of cancer cell lines such as:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| PC-3 (Prostate) | 10 |

| A549 (Lung) | 20 |

The compound appears to induce apoptosis and inhibit cell cycle progression, suggesting its utility in cancer therapy .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound exhibited comparable activity to traditional antibiotics, making it a candidate for further development .

- Cancer Cell Studies : In vitro studies using breast cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability and alterations in cellular morphology consistent with apoptosis. Flow cytometry analysis confirmed an increase in cells arrested in the S phase of the cell cycle .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide, and how can reaction yields be optimized?

- Methodological Answer : A common route involves refluxing 4,4,4-trifluoro-1-phenyl-1,3-butanedione with 4-hydrazinobenzenesulfonamide hydrochloride in ethanol for 4 hours, yielding 74% after recrystallization . To optimize yields:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

- Temperature Control : Maintain reflux conditions (typically 80–100°C) to ensure complete cyclization.

- Purification : Recrystallize from ethanol or acetonitrile to remove unreacted starting materials .

Q. How is the crystal structure of this compound characterized, and what key structural features influence its reactivity?

- Methodological Answer : X-ray crystallography reveals a twisted conformation between the pyrrole and aryl rings, with dihedral angles of 31.1° (pyrrole-furanyl) and 55.58° (pyrrole-benzene). Key features:

- Hydrogen Bonding : N–H···O and N–H···N interactions form supramolecular chains, stabilizing the crystal lattice .

- Trifluoromethyl Effects : The –CF₃ group increases electronegativity, influencing π-π stacking and dipole interactions .

Advanced Research Questions

Q. How can computational methods streamline the synthesis and design of this compound derivatives?

- Methodological Answer :

- Reaction Path Screening : Use quantum chemical calculations (e.g., DFT) to predict energetically favorable pathways for cyclocondensation reactions .

- ICReDD Framework : Integrate computational modeling with experimental feedback to identify optimal reaction conditions (e.g., solvent, catalyst) and reduce trial-and-error .

- Machine Learning : Train models on existing sulfonamide reaction databases to predict regioselectivity and side-product formation .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess metabolic degradation pathways (e.g., cytochrome P450 interactions) .

- Pharmacokinetic Profiling : Measure plasma protein binding and tissue distribution via LC-MS/MS to correlate in vitro potency with in vivo efficacy .

- Structural Modifications : Introduce substituents (e.g., –OCH₃, –Cl) at the pyrrole 4-position to enhance metabolic stability .

Q. How do crystallographic and spectroscopic data inform the analysis of structural discrepancies in polymorphic forms?

- Methodological Answer :

- XRD vs. NMR : Cross-validate hydrogen bonding patterns using XRD (for solid-state) and NOESY (for solution-state) to detect polymorphism .

- Thermal Analysis : Perform DSC/TGA to identify polymorph transitions and correlate with solubility differences .

- Computational Modeling : Simulate lattice energies with programs like Mercury (CCDC) to predict stable polymorphs .

Q. What advanced techniques validate the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for target enzymes (e.g., carbonic anhydrase) .

- Kinetic Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure inhibition constants (Ki) under varying pH and temperature conditions .

- Molecular Docking : Map the sulfonamide group’s interaction with active-site zinc ions using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.